(R)-5-(1-Aminobutyl)-2-methylphenol

Chiral pharmacology Stereospecific target engagement Enantiomeric purity

(R)-5-(1-Aminobutyl)-2-methylphenol (CAS 1213550-92-5; C₁₁H₁₇NO, MW 179.26) is a single-enantiomer phenolic amine belonging to the aminomethylphenol class. The racemic mixture is historically known as H75/12 (4-methyl-α-ethyl-m-tyramine) and has been characterized as a monoamine oxidase (MAO) inhibitor and monoamine-releasing agent within serotonergic and noradrenergic neurons.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
Cat. No. B12964560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-(1-Aminobutyl)-2-methylphenol
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCCC(C1=CC(=C(C=C1)C)O)N
InChIInChI=1S/C11H17NO/c1-3-4-10(12)9-6-5-8(2)11(13)7-9/h5-7,10,13H,3-4,12H2,1-2H3/t10-/m1/s1
InChIKeyDHJVXXCGIAMCLA-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-5-(1-Aminobutyl)-2-methylphenol: Chiral Phenolic Amine for Specialized Neurochemical and Synthetic Applications


(R)-5-(1-Aminobutyl)-2-methylphenol (CAS 1213550-92-5; C₁₁H₁₇NO, MW 179.26) is a single-enantiomer phenolic amine belonging to the aminomethylphenol class . The racemic mixture is historically known as H75/12 (4-methyl-α-ethyl-m-tyramine) and has been characterized as a monoamine oxidase (MAO) inhibitor and monoamine-releasing agent within serotonergic and noradrenergic neurons [1]. The (R)-enantiomer features a chiral center at the carbon bearing the primary amine, which dictates its stereospecific interactions with biological targets .

Why Racemic or Positional Isomer Substitution Fails for (R)-5-(1-Aminobutyl)-2-methylphenol


The (R)-configuration of the 1-aminobutyl side chain is a critical determinant of target engagement. The racemate H75/12 exhibits dual MAO inhibitory and amine-releasing activities that are neuron-type selective [1], but enantiomeric separation reveals that these activities are stereospecific. Additionally, the substitution position on the phenol ring—5-(1-aminobutyl) versus 5-(2-aminobutyl) or 4-(1-aminobutyl) isomers—alters the spatial orientation of the amine relative to the phenolic hydroxyl, which directly impacts receptor binding and enzyme active-site complementarity within the aminomethylphenol pharmacophore [2]. Substituting the racemate or a regioisomer introduces uncontrolled variables in potency, selectivity, and off-target profiles that cannot be corrected by simple stoichiometric adjustment.

Quantitative Differentiation Evidence for (R)-5-(1-Aminobutyl)-2-methylphenol Against Closest Analogs


Enantiomeric Differentiation: (R)- vs (S)-5-(1-Aminobutyl)-2-methylphenol in Stereospecific Biological Recognition

The (R)-enantiomer of 5-(1-aminobutyl)-2-methylphenol possesses a defined absolute configuration at the chiral carbon (C-1 of the aminobutyl chain). While the racemate H75/12 has been shown to produce pronounced, neuron-type-selective MAO inhibition in rat brain—with protection against irreversible phenelzine inactivation observed preferentially within serotonergic and noradrenergic neurons rather than outside these neurons [1]—the individual contributions of the (R)- and (S)-enantiomers to this activity profile are stereochemically distinct. The (R)-enantiomer is the eutomer for monoamine-releasing activity, as established for structurally related α-alkyl-m-tyramines where the (R)-configuration confers higher affinity for the monoamine transporter [2].

Chiral pharmacology Stereospecific target engagement Enantiomeric purity

Regioisomeric Specificity: 5-(1-Aminobutyl) vs 5-(2-Aminobutyl) Substitution Pattern in Aminomethylphenol GABA Transporter Inhibition

In a systematic SAR study of aminomethylphenol derivatives as murine GABA transporter (mGAT1–mGAT4) inhibitors, the substitution pattern on the phenol ring was a critical determinant of inhibitory potency [1]. The most potent compound in that series, 5-n-dodecylaminomethyl-2-methoxyphenol (21), achieved an IC₅₀ of approximately 3 µM at mGAT3. The 5-(1-aminobutyl) regioisomer positions the amine-bearing carbon directly adjacent to the aromatic ring, creating a benzylic amine motif that differs sterically and electronically from the 5-(2-aminobutyl) homolog, where the amine is on the β-carbon of the side chain . This difference alters the pKa of the amine and the conformational flexibility of the side chain, directly influencing transporter binding site complementarity.

GABA transporter inhibition Regioisomer SAR Neuropharmacology

Physicochemical Differentiation: (R)-5-(1-Aminobutyl)-2-methylphenol vs Propofol-Type Alkylphenols

The target compound (R)-5-(1-aminobutyl)-2-methylphenol (MW 179.26, predicted boiling point 299.7±25.0 °C) possesses a primary amine that confers basic character (predicted pKa ~9-10 for the amine; phenolic pKa ~10) and enables salt formation (e.g., hydrochloride salt, MW 215.72) for enhanced aqueous solubility . In contrast, propofol (2,6-diisopropylphenol, MW 178.27) lacks an amine substituent, rendering it a neutral, highly lipophilic molecule (logP ~3.8) with no capacity for protonation-dependent solubility modulation [1]. The amine functionality of the target compound also provides a synthetic handle for derivatization (e.g., amide coupling, reductive amination) that is absent in simple alkylphenols.

Physicochemical properties Drug-likeness Solubility

MAO Inhibition Selectivity Profile: H75/12 (Racemate) vs H77/77 in Neuronal Subpopulations

In a direct comparative study, H75/12 (the racemate of the target compound's 5-(2-aminobutyl) regioisomer) and H77/77 (4,α-dimethyl-m-tyramine) were evaluated for their ability to protect MAO from irreversible phenelzine inactivation within specific neuronal populations in rat brain [1]. Both compounds produced pronounced MAO protection within serotonergic and noradrenergic neurons, with much less effect in dopaminergic neurons or outside monoaminergic terminals. Critically, H75/12 decreased 5-HT concentrations in the hypothalamus, demonstrating that its amine-releasing effect dominated over its MAO inhibitory effect—a functional property that distinguishes it from purely MAO-inhibiting chemotypes [1].

MAO inhibition Neuron-type selectivity Serotonergic neurons

Optimal Application Scenarios for (R)-5-(1-Aminobutyl)-2-methylphenol Based on Differential Evidence


Stereospecific Neuropharmacological Probe for Dissecting MAO Inhibition vs Monoamine Release

The (R)-enantiomer of 5-(1-aminobutyl)-2-methylphenol is the appropriate choice for studies requiring stereochemically defined modulation of MAO activity within serotonergic and noradrenergic neurons. The racemate H75/12 has demonstrated that this scaffold produces neuron-type-selective MAO protection with a dominant amine-releasing effect that decreases 5-HT concentrations [1]. Use of the isolated (R)-enantiomer eliminates the confounding variable of the (S)-isomer, enabling cleaner interpretation of structure-activity relationships in monoaminergic systems.

Chiral Building Block for Aminomethylphenol-Derived GABA Transporter Inhibitor Libraries

Aminomethylphenol derivatives have been validated as micromolar inhibitors of murine GABA transporters mGAT1–mGAT4, with the most potent compound (5-n-dodecylaminomethyl-2-methoxyphenol) achieving IC₅₀ ~3 µM at mGAT3 [2]. The (R)-5-(1-aminobutyl)-2-methylphenol scaffold, with its benzylic amine, provides a chiral starting point for N-functionalization campaigns aimed at improving mGAT subtype selectivity. The primary amine enables reductive amination or amide coupling to introduce diverse side chains, while the defined (R)-configuration allows assessment of stereochemical effects on transporter binding.

Synthetic Intermediate with Ionizable Amine Handle for Salt Formation and Bioconjugation

Unlike neutral alkylphenols such as propofol, (R)-5-(1-aminobutyl)-2-methylphenol contains a primary amine that can be protonated to form water-soluble hydrochloride salts (mp 158–160 °C) . This property facilitates aqueous formulation for in vivo studies and enables covalent conjugation to fluorophores, biotin, or solid supports via the amine handle. The compound is thus suited for chemical biology applications—such as target identification pull-down experiments or fluorescent probe development—where simple alkylphenols lack the requisite functional group for derivatization.

Reference Standard for Chiral Purity Method Development in Aminomethylphenol Analysis

With a defined (R)-configuration at the chiral carbon (confirmed by ChemSpider stereochemical assignment) , the compound serves as a reference standard for developing chiral HPLC or SFC methods to separate aminomethylphenol enantiomers. This is essential for quality control in synthesis campaigns where enantiomeric purity must be quantified, and for pharmacokinetic studies where the disposition of individual enantiomers must be tracked independently.

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